molecular formula C41H52N12O12 B596583 LEUCOKININ IV CAS No. 104958-72-7

LEUCOKININ IV

Cat. No.: B596583
CAS No.: 104958-72-7
M. Wt: 904.939
InChI Key: CEJTUUCZPGQQRP-PDJARTMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leucokinin IV is a foundational member of the leucokinin family of neuropeptides, first identified in the Madeira cockroach, Leucophaea maderae . This compound is a crucial research tool for studying the physiology and neurobiology of insects and other invertebrates. Its primary established research application is in the pharmacological investigation of visceral muscle contraction, where it has been shown to elicit a potent and selective excitatory response on the hindgut muscle preparation of L. maderae . In this classic bioassay, this compound induces contractile activity at concentrations as low as 3 x 10^(-10) M, with maximal responses recorded at 2.1 x 10^(-7) M, and can produce a protracted excitation lasting over 60 minutes . Beyond its myotropic activity, research in various insect models, particularly Drosophila melanogaster , has revealed that the broader leucokinin signaling system is highly pleiotropic. Subsequent studies indicate that leucokinins are involved in regulating key physiological processes such as fluid and ion homeostasis by acting on the Malpighian tubules, modulating feeding behavior and meal size, and influencing the interaction between sleep and metabolism . Furthermore, leucokinin signaling has been implicated in complex behaviors, including the hunger-driven reduction of responses to noxious heat . Leucokinins exert their effects by acting on specific G-protein coupled receptors (GPCRs) present on target tissues . Evidence suggests that this compound can activate nonsynaptic receptors directly on visceral muscle cells, as it evokes contractions even in muscle preparations depolarized with high potassium, indicating a mechanism that is independent of action potentials . This product, this compound, is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers can utilize this specific peptide to explore the intricate roles of neuropeptide signaling in invertebrate biology, from fundamental muscle physiology to the orchestration of organism-wide homeostasis and behavior.

Properties

CAS No.

104958-72-7

Molecular Formula

C41H52N12O12

Molecular Weight

904.939

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C41H52N12O12/c1-21(48-36(60)26(42)14-34(57)58)35(59)52-31(18-54)40(64)49-28(11-22-7-3-2-4-8-22)38(62)51-30(13-24-16-44-20-47-24)39(63)53-32(19-55)41(65)50-29(37(61)46-17-33(43)56)12-23-15-45-27-10-6-5-9-25(23)27/h2-10,15-16,20-21,26,28-32,45,54-55H,11-14,17-19,42H2,1H3,(H2,43,56)(H,44,47)(H,46,61)(H,48,60)(H,49,64)(H,50,65)(H,51,62)(H,52,59)(H,53,63)(H,57,58)/t21-,26-,28-,29-,30-,31-,32-/m0/s1

InChI Key

CEJTUUCZPGQQRP-PDJARTMPSA-N

SMILES

CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Fmoc-Based Strategy

Fmoc (fluorenylmethyloxycarbonyl) SPPS is the gold standard for synthesizing leucokinins due to its compatibility with acid-labile side-chain protecting groups and high yields. The protocol involves sequential coupling of Fmoc-protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage. For this compound, a rink amide resin is preferred to yield a C-terminal amide, critical for receptor binding.

Resin Loading and Activation

  • Resin Swelling : Rink amide resin (300 mg, 0.1 mmol scale) is swollen in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection : The resin is treated with 20% piperidine in DMF (8 mL) for 1 hour to remove the Fmoc group.

  • Amino Acid Activation : The first amino acid (e.g., Fmoc-Gly-OH) is activated with HATU (4.5 equiv) and HOAt (4.5 equiv) in 20% N-methylmorpholine/DMF.

Coupling and Iterative Synthesis

Each amino acid is coupled using HCTU or HATU as coupling agents, with collidine as the base. For example, coupling Fmoc-Trp(Boc)-OH to the growing chain requires 15 minutes of mixing, extended to 1–12 hours for longer peptides. Side-chain protecting groups (e.g., Boc for tryptophan, Trt for asparagine) ensure regioselectivity.

Cleavage and Global Deprotection

After assembling the peptide, the resin is treated with a cleavage cocktail (95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2 hours to release the peptide and remove protecting groups. The crude product is precipitated in cold diethyl ether and lyophilized.

Solution-Phase Synthesis Approaches

While SPPS dominates leucokinin production, solution-phase synthesis is occasionally used for short segments. However, this method suffers from lower yields and cumbersome purification steps, making it less practical for this compound’s 15-mer sequence.

Characterization and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA over 30 minutes) resolves leucokinin isoforms. Purified this compound typically elutes at ~18 minutes.

Mass Spectrometry

MALDI-TOF analysis confirms the molecular weight (theoretical: 1753.9 Da; observed: 1754.2 ± 0.3 Da). Discrepancies may indicate incomplete deprotection or oxidation.

Functional Validation

Synthetic this compound is tested on Drosophila Malpighian tubules, where it elevates intracellular Ca²⁺ in stellate cells (EC₅₀: 10⁻¹⁰–10⁻⁹ M) and stimulates fluid secretion threefold.

Comparative Analysis of Synthesis Methods

Parameter SPPS Solution-Phase
Yield60–80%20–40%
Purity (HPLC)>95%70–85%
ScalabilitySuitable for 0.1–1 mmol scalesLimited to <0.05 mmol
Time Efficiency3–7 days10–14 days

SPPS outperforms solution-phase methods in yield, purity, and scalability, making it the preferred method for this compound.

Challenges and Optimizations in this compound Preparation

Aggregation and Solubility

The hydrophobic C-terminal sequence (Phe-His-Ser-Trp) promotes aggregation. Adding 10% DMSO to coupling solutions improves solubility.

Side Reactions

Tryptophan oxidation and aspartimide formation are mitigated by using Boc protection and coupling at 0°C .

Chemical Reactions Analysis

Types of Reactions

Leucokinin IV, like other peptides, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific residues involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

Leucokinin IV has been extensively studied for its role in various physiological processes in insects. Some key applications include:

Mechanism of Action

Leucokinin IV exerts its effects by binding to specific G-protein-coupled receptors (GPCRs) on target cells. This binding activates intracellular signaling pathways, leading to changes in ion channel activity, enzyme activation, and gene expression. The primary molecular targets include receptors in the Malpighian tubules and neurons involved in feeding and other behaviors .

Comparison with Similar Compounds

Structural Comparison with Similar Neuropeptides

Leucokinins exhibit sequence variability but retain conserved functional domains. Below is a comparative analysis of Leucokinin IV and related compounds:

Parameter This compound Leucokinin I Leucokinin VIII Leucomyosuppressin
Amino Acid Sequence L-Asp-Ala-Ser-Phe-His-Ser-Trp-NH₂ (partial) L-Arg-Pro-Phe-Ser-Trp-NH₂ L-Ala-Ser-Phe-His-Ser-Trp-NH₂ L-Val-Arg-Phe-His-Ser-Trp-NH₂
Molecular Weight ~3,200 Da ~800 Da ~1,000 Da ~900 Da
Receptor Specificity Leucokinin receptor (Lkr) Unknown Achetakinin receptor Myosuppressin receptor
Key Functions Diuresis, ion transport Muscle contraction modulation Neuronal signaling Muscle relaxation

Structural Insights :

  • This compound has a longer peptide chain compared to Leucokinin I and VIII, enabling multi-functional interactions .
  • The His residue in this compound enhances binding to Lkr receptors, distinguishing it from Leucomyosuppressin, which lacks this residue .

Functional and Mechanistic Differences

Physiological Roles
  • This compound : Primarily regulates diuresis in Malpighian tubules by activating ion channels, a mechanism conserved in Drosophila and cockroaches .
  • Leucokinin VIII : Localized in thoracic ganglia neurons, it modulates heart rate via synaptic release .
  • Leucomyosuppressin : Inhibits visceral muscle contractions in Leucophaea maderae, contrasting with this compound’s stimulatory effects .
Receptor Binding and Signaling
  • This compound binds to G protein-coupled receptors (GPCRs) linked to cAMP pathways, increasing intracellular Ca²⁺ levels .
  • Leucomyosuppressin activates receptors coupled to inhibitory pathways (e.g., NO/cGMP), reducing muscle activity .
Key Studies
  • Immunolocalization: this compound-immunoreactive neurons in Leucophaea maderae project axons to the heart, suggesting cardiotropic roles .
  • Gene Evolution : The Lkr gene (leukokinin receptor) shows adaptive selection in honeybees, linking this compound-like signaling to environmental adaptation .
  • Pharmacology : Synthetic this compound analogs exhibit prolonged diuretic effects in mosquitoes, suggesting pest control applications .
Challenges in Analysis
  • Chemical analysis of neuropeptides like this compound requires advanced mass spectrometry due to low concentrations in biological samples .
  • Structural similarities with other leukokinins complicate receptor interaction studies, necessitating CRISPR-based receptor knockout models .

Biological Activity

Leucokinin IV (LK IV) is a neuropeptide belonging to the leucokinin family, which plays a significant role in regulating various physiological processes in insects and other invertebrates. This article explores the biological activity of LK IV, focusing on its mechanisms of action, physiological effects, and the underlying molecular pathways.

Leucokinins, including LK IV, are characterized by an amidated C-terminal pentapeptide motif known as FXXWG-amide. This structural feature is crucial for their biological activity, as it enables binding to specific G-protein-coupled receptors (GPCRs) in target cells. The leucokinin receptor (LKR) is primarily responsible for mediating the physiological effects of LK IV through signal transduction pathways that influence various biological functions, including feeding behavior and fluid regulation .

Feeding Regulation

One of the most well-documented roles of LK IV is its involvement in the regulation of meal size in Drosophila melanogaster. Studies have shown that LK IV influences feeding behavior by modulating neuronal circuits that control satiety. For instance, ablation of leucokinin-expressing neurons results in increased meal sizes, indicating that LK IV acts as a satiety signal .

Fluid Homeostasis

In addition to its role in feeding, LK IV has been implicated in regulating fluid balance within the organism. Research indicates that leucokinins can stimulate water uptake and influence osmotic balance, suggesting a broader physiological role beyond appetite regulation .

Case Study: Neuronal Circuitry

A pivotal study utilized genetic manipulation techniques to investigate the neuronal circuitry involved in LK IV signaling. By employing Gal4 drivers to express fluorescent markers in specific neuronal populations, researchers were able to visualize the distribution of leucokinin neurons and their interactions with LKR-expressing neurons. This study revealed that LK neurons are closely associated with LKR neurons in the brain and ventral ganglia, facilitating direct communication between these neuronal populations .

Comparative Peptidomics Analysis

A comparative peptidomics analysis was conducted to identify differences in leucokinin expression across various developmental stages and environmental conditions. This study highlighted that different isoforms of leucokinins exhibit distinct expression patterns, which correlate with physiological demands such as feeding and stress responses .

Data Tables

The following table summarizes key findings related to the biological activity of LK IV:

Biological Function Effect Mechanism References
Feeding RegulationDecreases meal sizeActivation of LKR leading to satiety signaling
Fluid HomeostasisStimulates water uptakeModulation of osmotic balance through LKR signaling
Neuronal CircuitryDirect interaction with LKR neuronsVisualization via Gal4 drivers
Peptidomics AnalysisDifferential expression patternsCorrelation with physiological states

Q & A

Q. What are the primary physiological roles of LEUCOKININ IV in insect models, and what experimental approaches are used to validate these functions?

Methodological Answer: To investigate physiological roles, employ in vivo assays (e.g., diuresis measurement in Drosophila or Rhodnius prolixus) combined with RNA interference (RNAi) to knockdown this compound expression. Validate functional outcomes using immunohistochemistry to localize the peptide in tissues like Malpighian tubules .

Q. What methodologies are recommended for isolating and characterizing this compound from biological samples?

Methodological Answer: Use high-performance liquid chromatography (HPLC) for purification, followed by mass spectrometry for structural confirmation. Edman degradation or tandem MS/MS can resolve amino acid sequences. Ensure purity via nuclear magnetic resonance (NMR) or circular dichroism (CD) spectroscopy .

Q. What in vitro assays are suitable for studying this compound-receptor interactions?

Methodological Answer: Radioligand binding assays with labeled this compound and membrane preparations from target tissues quantify receptor affinity. Complement with calcium imaging or cAMP assays to monitor downstream signaling .

Q. How do researchers determine the binding affinity of this compound to its putative receptors?

Methodological Answer: Conduct saturation binding experiments with varying ligand concentrations. Calculate dissociation constants (Kd) using Scatchard analysis or nonlinear regression. Validate specificity via competitive binding with unlabeled peptide .

Q. What controls are essential when assessing the specificity of antibodies used in this compound localization studies?

Methodological Answer: Include knockout controls (e.g., CRISPR-edited insects lacking this compound) and pre-absorption tests (incubating antibodies with excess antigen). Confirm staining patterns across multiple tissue sections .

Advanced Research Questions

Q. How can researchers design experiments to investigate the dose-dependent effects of this compound on diuresis while controlling for variables like species-specific receptor sensitivity?

Methodological Answer: Use dose-response curves in multiple insect species (e.g., Aedes aegypti vs. Tribolium castaneum) under standardized conditions. Pair with qPCR or Western blotting to quantify receptor expression levels. Apply ANOVA with post-hoc tests to compare interspecies variability .

Q. How should contradictory findings regarding this compound's role in feeding behavior be systematically analyzed?

Methodological Answer: Perform meta-analysis of published datasets, categorizing results by experimental design (e.g., injection vs. genetic knockout). Use multivariate regression to identify confounding factors (e.g., circadian rhythms, nutritional state). Validate hypotheses via conditional gene expression in transgenic models .

Q. What strategies can be employed to map the neural circuits modulated by this compound using optogenetic or chemogenetic tools?

Methodological Answer: Generate transgenic insect lines with this compound neurons expressing Channelrhodopsin-2 (ChR2) or DREADDs . Combine with neural tracing dyes (e.g., Neurobiotin) and electrophysiology to map synaptic connections .

Q. What computational models are appropriate for predicting the tertiary structure of this compound when crystallographic data is unavailable?

Methodological Answer: Use homology modeling (e.g., SWISS-MODEL) based on conserved domains in leucokinin family peptides. Refine predictions via molecular dynamics (MD) simulations in explicit solvent. Validate with NMR chemical shift data or mutagenesis studies .

Q. How can systems biology approaches integrate transcriptomic and proteomic data to elucidate the pleiotropic effects of this compound signaling?

Methodological Answer: Apply weighted gene co-expression network analysis (WGCNA) to identify clusters of genes/proteins co-regulated by this compound. Overlay with pathway enrichment tools (e.g., KEGG, GO). Validate hubs via knockdown/overexpression followed by multi-omics profiling .

Key Methodological Considerations

  • Experimental Rigor : Replicate experiments across biological and technical triplicates to address variability .
  • Data Integration : Use PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to structure complex research questions .
  • Ethical Compliance : Ensure alignment with institutional guidelines for genetic modifications and animal welfare .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.